Lincosamine - 13006-69-4

Lincosamine

Catalog Number: EVT-273048
CAS Number: 13006-69-4
Molecular Formula: C8H17NO6
Molecular Weight: 223.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lincosamine is a lincosamide antibiotic produced by Streptomyces lincolnensis.
Overview

Lincosamine is a crucial compound within the lincosamide class of antibiotics, primarily known for its antibacterial properties. It is derived from the fermentation products of Streptomyces lincolnensis, a bacterium that plays a significant role in the biosynthesis of this compound. Lincosamine itself is an amino sugar that serves as a precursor to lincomycin, which is widely used in treating various bacterial infections.

Source

Lincosamine is obtained from the fermentation of Streptomyces lincolnensis. This organism is notable for its ability to produce lincomycin and other related compounds through complex biosynthetic pathways involving various enzymes and genetic components .

Classification

Lincosamine belongs to the lincosamide class of antibiotics, which are characterized by their unique structure combining amino acid and sugar moieties. This classification underscores its mechanism of action, which involves inhibition of bacterial protein synthesis .

Synthesis Analysis

Methods

The synthesis of lincosamine can be approached through both natural extraction and synthetic routes. The natural method involves fermentation processes utilizing Streptomyces lincolnensis, while synthetic methods have been developed to create lincosamine derivatives with enhanced antibacterial activity.

Technical Details

  1. Biosynthetic Pathway: The biosynthesis of lincosamine involves several enzymatic steps, including the incorporation of specific amino acids and sugars. Key enzymes identified in this pathway include lincosamide synthetase, which catalyzes the condensation reactions necessary for lincosamine formation .
  2. Synthetic Approaches: Total synthesis routes have been explored, employing various chemical reactions such as Diels-Alder reactions and condensation techniques to yield lincosamine from simpler precursors .
Molecular Structure Analysis

Structure

Lincosamine features a unique molecular structure comprising an amino sugar linked to a lincosamide backbone. Its molecular formula is typically repr

Biosynthesis Pathways and Enzymatic Regulation

Genetic and Enzymatic Machinery in Lincosamide Biosynthesis

Lincosamine biosynthesis originates from primary metabolic precursors through a conserved gene cluster in Streptomyces species. The core pathway involves:

  • Octose Core Assembly: GDP-ᴅ-erythro-α-ᴅ-gluco-octose synthesis initiates from ᴅ-ribose-5-phosphate via LmbK/LmbO-catalyzed chain elongation. Four enzymes then orchestrate its conversion to GDP-ᴅ-α-ᴅ-lincosamide:
  • LmbM: 6-epimerization
  • LmbL: 6,8-dehydration
  • CcbZ: 4-epimerization
  • CcbS: 6-transamination [5]
  • S-Glycosylation: Ergothioneine (EGT) or mycothiol (MSH) mediates sulfur conjugation to C1 of the octose core. This thiol-dependent step activates the sugar for subsequent nucleophilic attacks, forming S-glycosyl-ʟ-cysteine intermediates [9].
  • Amide Bond Formation: Carrier proteins (CPs) tether proline derivatives (e.g., trans-4-propyl-ʟ-proline in lincomycin). Condensation enzymes (LmbD/CcbD) catalyze amide linkage between CP-bound amino acids and the thiooctose moiety [7].

Table 1: Core Enzymatic Machinery for Lincosamine Assembly

EnzymeGene ClusterFunctionProduct
LmbK/LmbOlmbGDP-ᴅ-erythro-α-ᴅ-gluco-octose synthesisActivated octose donor
LmbM/LmbLlmbEpimerization/dehydrationGDP-6-deoxy-ᴅ-erythro-ᴅ-gulo-octose
CcbSccbTransaminationGDP-ᴅ-α-ᴅ-lincosamide
LmbElmbEGT/MSH conjugationS-glycosyl-ʟ-cysteine intermediate
CcbD/LmbDccb/lmbAmide bond formationLincosamine scaffold

Role of Pyridoxal Phosphate-Dependent Enzymes in Pathway Diversification

Pyridoxal-5′-phosphate (PLP)-dependent enzymes LmbF (lincomycin) and CcbF (celesticetin) catalyze pathway bifurcation by differentially modifying S-glycosyl-ʟ-cysteine intermediates:

  • Reaction Specificity: Despite 40% sequence identity and identical substrates, LmbF executes oxygen-independent β-elimination (C–S bond cleavage), yielding a thiol for methylation. CcbF conducts oxidative deamination/decarboxylation, producing S-acetaldehyde for salicylate attachment [1] [2].
  • Structural Determinants: X-ray crystallography (1.7–1.8 Å resolution) and MD simulations reveal active-site residues controlling substrate binding:
  • LmbF: Asn²⁰⁵, Phe²³⁶, Leu⁸³′, Pro³⁰²′ position the cysteine moiety for β-elimination via Lys²⁷⁰-mediated proton transfer.
  • CcbF: Tyr⁷²′, Tyr¹⁹⁵, Tyr²²⁶, Tyr²⁹²′ stabilize the carboxylate group for decarboxylation, while Trp¹⁴⁰ and Asp¹⁴¹ orient the substrate for O₂-dependent oxidation [1].
  • Engineered Diversification: Mutagenesis of CcbF’s aromatic residues (Y72F/Y226F) switches activity to LmbF-like β-elimination. Remarkably, both enzymes acquire oxidative-amidation capability when engineered, generating unnatural S-acetamide derivatives [2].

Table 2: Functional Divergence of PLP-Dependent Enzymes

FeatureLmbFCcbF
Reactionβ-elimination (C–S cleavage)Oxidative deamination/decarboxylation
O₂ RequirementNoYes
Key ResiduesAsn²⁰⁵, Leu⁸³′, Lys²⁷⁰Tyr⁷²′, Trp¹⁴⁰, Tyr²⁹²′
ProductThiol (methylated to S-CH₃)S-Acetaldehyde (converted to salicylate)

Substrate Specificity and Catalytic Mechanisms of Lincosamine-Forming Enzymes

Enzymes governing lincosamine assembly exhibit constrained specificity toward carrier proteins but promiscuity toward acyl/amino substrates:

  • CcbD-Catalyzed Amidation: Structural analyses (2.5 Å resolution) reveal CcbD’s unique trimeric architecture with a Cys-His-Glu catalytic triad, resembling cysteine proteases. While strictly dependent on CP-tethered substrates, it accepts diverse acyl groups:
  • Natural: ʟ-Pro-, trans-4-propyl-ʟ-prolyl-CP
  • Unnatural: Alkanoyl- (C2–C8), pipecolyl-, phenylalanyl-CP [7]This flexibility generates hybrid lincosamides (e.g., N-hexanoyl-lincosamine) with altered bioactivity.
  • LmbN/CcbZ Selectivity: Adenylation enzymes LmbC (lincomycin) and CcbC (celesticetin) load trans-4-propyl-ʟ-proline and ʟ-proline onto their cognate CPs, respectively. Chimeric experiments confirm CP recognition is enzyme-specific, but acyl-group selectivity is retained even with non-cognate CPs [9].
  • Thiol-Dependent Glycosyltransfer: LmbE conjugates EGT to the octose core in an ATP-dependent manner. Structural analogs like methylthiolincosamide (MTL) are accepted by downstream enzymes, confirming C1-S-alkyl group flexibility [7] [9].

Table 3: Substrate Promiscuity of CcbD Condensation Enzyme

Acyl-CP SubstrateProduct FormedRelative Yield (%)
ʟ-Prolinyl-CPCelesticetin precursor100 (reference)
trans-4-Propyl-ʟ-prolyl-CPLincomycin precursor98
Hexanoyl-CPN-Hexanoyl-lincosamine34
Phenylalanyl-CPN-Phenylalanyl-lincosamine22
Alanyl-CPDipeptide-like conjugate8

Regulatory Networks Governing Precursor Incorporation and Modifications

Lincosamine biosynthesis integrates metabolic precursors via hierarchical regulation:

  • Thiol-Mediated Activation: EGT and MSH serve dual roles:
  • Precursor Activation: EGT forms a high-energy S-conjugate with GDP-lincosamide, enabling nucleophilic displacement by cysteine.
  • Redox Buffering: Detoxification-like thiol exchanges (catalyzed by DinB-2 fold proteins) prevent oxidative damage during sulfur transfers [9].
  • Degradation-Derived Biosynthesis: trans-4-Propyl-ʟ-proline biosynthesis from ʟ-tyrosine involves catabolic steps:
  • Heme peroxidase (LmbB): ortho-hydroxylation of ʟ-tyrosine.
  • 2,3-Dioxygenase (LmbH): Extradiol cleavage yielding 4-propyl-ʟ-DOPA.Subsequent transamination and methylation complete anabolic assembly [9].
  • Cross-Pathway Control: Nitrogen metabolic regulators (e.g., GlnR) bind promoter regions of lmb genes, modulating expression in response to nutrient availability. This synchronizes antibiotic production with cellular metabolic states [9].

Concluding Remarks

Lincosamine exemplifies nature’s ingenuity in complex sugar biosynthesis. Its assembly merges primary metabolic building blocks via enzymes repurposing degradation mechanics (e.g., thiol detoxification, amino acid catabolism) for constructive ends. PLP-dependent enzymes and carrier protein-driven amidation enable structural diversification, while transcriptional and substrate-level regulation ensure metabolic fidelity. Deciphering these mechanisms illuminates fundamental enzymology and provides a platform for biocatalytic engineering of novel lincosamide analogs.

Properties

CAS Number

13006-69-4

Product Name

Lincosamine

IUPAC Name

(3R,4S,5R,6R)-6-[(1R,2R)-1-amino-2-hydroxypropyl]oxane-2,3,4,5-tetrol

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C8H17NO6/c1-2(10)3(9)7-5(12)4(11)6(13)8(14)15-7/h2-8,10-14H,9H2,1H3/t2-,3-,4+,5-,6-,7-,8?/m1/s1

InChI Key

KOFBVFFPLADGGO-DUSUDKPKSA-N

SMILES

CC(C(C1C(C(C(C(O1)O)O)O)O)N)O

Solubility

Soluble in DMSO

Synonyms

Lincosamine;

Canonical SMILES

CC(C(C1C(C(C(C(O1)O)O)O)O)N)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N)O

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